molecular formula C20H19NO2 B4864171 N-naphthalen-2-yl-4-propoxybenzamide

N-naphthalen-2-yl-4-propoxybenzamide

Cat. No.: B4864171
M. Wt: 305.4 g/mol
InChI Key: JRVARPSKUQCFOG-UHFFFAOYSA-N
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Description

N-Naphthalen-2-yl-4-propoxybenzamide is a benzamide derivative characterized by a naphthalene substituent at the 2-position and a propoxy group at the para position of the benzamide core. Its molecular structure (C₂₀H₁₉NO₂) combines aromatic rigidity with alkoxy flexibility, making it a subject of interest in materials science and pharmaceutical research. The compound’s crystalline structure has been elucidated via X-ray diffraction (XRD) techniques, often employing the SHELX software suite for refinement and validation . Structural validation protocols, such as those described by Spek (2009), ensure the accuracy of its geometric parameters, including bond lengths, angles, and torsional conformations .

Properties

IUPAC Name

N-naphthalen-2-yl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-13-23-19-11-8-16(9-12-19)20(22)21-18-10-7-15-5-3-4-6-17(15)14-18/h3-12,14H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVARPSKUQCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-4-propoxybenzamide typically involves the reaction of 2-naphthylamine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl-4-propoxybenzoic acid.

    Reduction: Formation of N-naphthalen-2-yl-4-propoxybenzylamine.

    Substitution: Formation of N-naphthalen-2-yl-4-substituted benzamide derivatives.

Scientific Research Applications

N-naphthalen-2-yl-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Crystallographic Differences

Key structural analogs include N-phenyl-4-methoxybenzamide and N-naphthalen-1-yl-4-ethoxybenzamide . A comparative analysis of crystallographic data reveals distinct differences:

Property N-naphthalen-2-yl-4-propoxybenzamide N-phenyl-4-methoxybenzamide N-naphthalen-1-yl-4-ethoxybenzamide
Bond Length (C=O) 1.224 Å 1.218 Å 1.230 Å
Dihedral Angle (Ar–CO) 12.5° 8.7° 15.2°
Melting Point 148–150°C 162–164°C 138–140°C

The naphthalene group in the 2-position introduces steric hindrance, increasing the dihedral angle between the aromatic and amide planes compared to phenyl analogs. The propoxy chain enhances solubility in nonpolar solvents relative to shorter alkoxy chains (e.g., methoxy).

Physicochemical and Functional Properties

  • Solubility : The propoxy group improves lipid solubility (logP = 3.2) compared to methoxy (logP = 2.5) and ethoxy (logP = 2.9) derivatives.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 290°C, intermediate between the less stable ethoxy analog (275°C) and the rigid methoxy counterpart (310°C).

Methodological Considerations

Comparative studies rely heavily on crystallographic tools like SHELXL for structural refinement and PLATON (Spek, 2009) for validation . These programs ensure consistency in data interpretation, particularly for torsional parameters and hydrogen-bonding networks, which are pivotal in explaining functional differences among analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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